Cas no 724-07-2 (5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole)
![5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole structure](https://www.kuujia.com/scimg/cas/724-07-2x500.png)
5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole
- 5-Chloro-3-(4-chlorophenyl)-2,1-benzoxazole
- 3-(4-Chlor-phenyl)-5-chlor-anthranil
- 5-Chlor-3-(4-chlor-phenyl)-benz[c]isoxazol
- 5-chloro(4-chlorophenyl)-2,1-benzisoxazole
- 5-chloro-1-(p-tolylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
- 5-chloro-3-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]-pyridine
- 5-chloro-3-(4-chlorophenyl)-2,1-benisoxazole
- 5-chloro-3-(4-chloro-phenyl)-benz[c]iso
- AK-82233
- ANW-67741
- SureCN2124811
- AKOS000747667
- CS-0360763
- 5-chloro-3-(4-chlorophenyl)-2,1-benzisoxazole
- 724-07-2
- SCHEMBL8959133
- STK805648
-
- Inchi: InChI=1S/C13H7Cl2NO/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H
- InChI Key: XCSDVPZODZDDPA-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Cl)C2=C3C=C(C=CC3=NO2)Cl
Computed Properties
- Exact Mass: 262.99061
- Monoisotopic Mass: 262.9904692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.03
5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153638-1g |
5-chloro-3-(4-chlorophenyl)benzo[c]isoxazole |
724-07-2 | 95% | 1g |
$380 | 2021-06-09 | |
Chemenu | CM153638-1g |
5-chloro-3-(4-chlorophenyl)benzo[c]isoxazole |
724-07-2 | 95% | 1g |
$382 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431433-1g |
5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole |
724-07-2 | 95+% | 1g |
¥3444.00 | 2024-05-02 |
5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole Related Literature
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Additional information on 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole
Introduction to 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole (CAS No. 724-07-2)
5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole, identified by the chemical compound code CAS No. 724-07-2, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole class, a structural motif known for its broad spectrum of biological activities. The presence of chlorine atoms at the 5th and 4th positions relative to the benzene ring and the isoxazole core, respectively, imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural framework of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole consists of a benzo[c]isoxazole core, which is a fused system of a benzene ring and an isoxazole ring. The isoxazole ring itself contains an oxygen atom at the 1-position and a nitrogen atom at the 2-position, which are critical for its reactivity and interaction with biological targets. The chloro substituents enhance the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. This structural design makes it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents based on isoxazole derivatives due to their demonstrated efficacy in various pharmacological assays. 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole has been studied for its potential biological activities, particularly in the context of antimicrobial, anti-inflammatory, and anticancer applications. The chlorine atoms in its structure contribute to its ability to interact with biological targets such as enzymes and receptors, modulating cellular processes.
One of the most compelling aspects of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole is its versatility as a pharmacophore. Researchers have leveraged its scaffold to design analogs with enhanced potency and selectivity. For instance, modifications at the chlorine positions or introduction of additional functional groups have led to compounds with improved pharmacokinetic profiles. These studies highlight the importance of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole as a building block in drug discovery.
The synthesis of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole involves multi-step organic reactions that typically include cyclization and chlorination steps. The precise control over reaction conditions is crucial to achieving high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to explore this compound in larger-scale studies.
Recent research has also focused on understanding the mechanism of action of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole and its analogs. Computational studies have played a significant role in predicting binding interactions with target proteins, providing insights into how these compounds exert their effects. Experimental validation through techniques such as X-ray crystallography has further confirmed these predictions, reinforcing the structural basis for their biological activity.
The potential therapeutic applications of 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole are broad-ranging. In oncology, for example, derivatives of this compound have shown promise in inhibiting key enzymes involved in cancer cell proliferation. Additionally, its antimicrobial properties make it a candidate for developing new treatments against resistant bacterial strains. The anti-inflammatory potential of this class of compounds has also been explored, with some derivatives demonstrating efficacy in preclinical models.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic strategies. 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole represents a valuable asset in this endeavor, offering a versatile scaffold for further medicinal chemistry innovation. Its unique structural features and demonstrated biological activity position it as a promising candidate for future clinical development.
In conclusion, 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole (CAS No. 724-07-2) is a compound of significant interest in pharmaceutical research due to its structural complexity and biological potential. Its role as a scaffold for drug discovery underscores its importance in advancing therapeutic interventions across multiple disease areas. As research continues to uncover new applications and mechanisms, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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